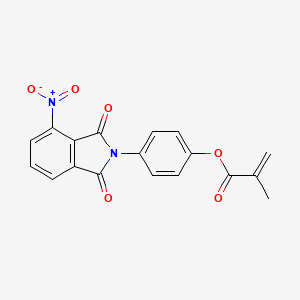![molecular formula C20H12FN3 B11997160 6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines a fluorinated phenyl group with a fused benzoimidazoquinazoline core, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a quinazoline derivative under acidic or basic conditions to form the benzoimidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced benzoimidazoquinazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the design of organic semiconductors and light-emitting diodes (LEDs).
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: It often targets kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and are known for their medicinal properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents, share structural similarities.
Uniqueness
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is unique due to the presence of the fluorinated phenyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C20H12FN3 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H12FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H |
InChI-Schlüssel |
QAYWXEJERAUQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)


![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)

![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)

